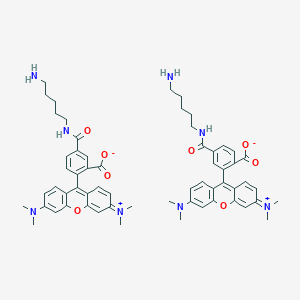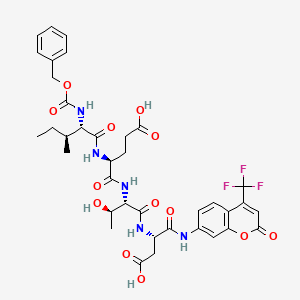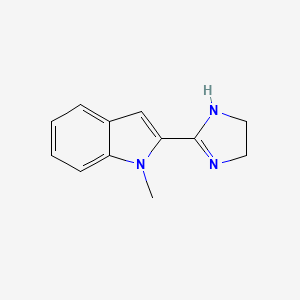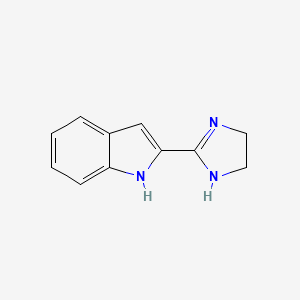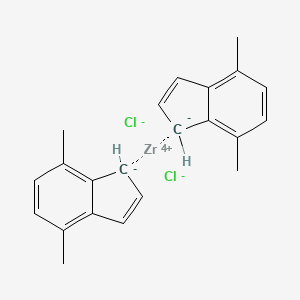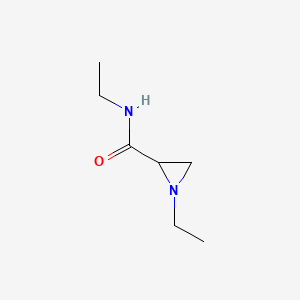
BB-K31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria. The compound has a molecular formula of C22H43N5O13 and a molecular weight of 585.6 g/mol .
作用機序
Target of Action
BB-K31, also known as O-3-Amino-3-deoxy-α-D-glucopyranosyl- (1→6)-O- [6-amino-6-deoxy-α-D-glucopyranosyl- (1→4)]-N1- [ (2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine , is a biochemical used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
準備方法
Synthetic Routes and Reaction Conditions
BB-K31 is synthesized from kanamycin A through a series of chemical reactions. The process involves the acylation of kanamycin A with L-(−)-γ-amino-α-hydroxybutyric acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the selective acylation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by its chemical modification to yield this compound. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
BB-K31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
科学的研究の応用
BB-K31 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in microbiology research to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is extensively studied for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
類似化合物との比較
Similar Compounds
Kanamycin A: The parent compound from which BB-K31 is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat similar bacterial infections.
Uniqueness of this compound
This compound is unique due to its enhanced activity against a broader spectrum of Gram-negative bacteria compared to other aminoglycosides. It is also less susceptible to bacterial resistance mechanisms, making it a valuable option for treating multidrug-resistant infections.
特性
CAS番号 |
50896-99-6 |
|---|---|
分子式 |
C₂₂H₄₃N₅O₁₃ |
分子量 |
585.6 |
同義語 |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



